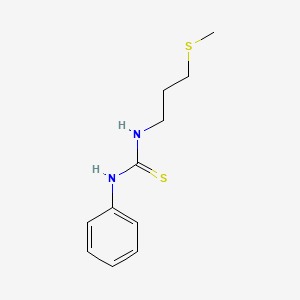

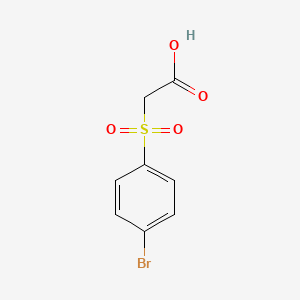

1-(3-(Methylthio)propyl)-3-phenylthiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Methylthio)propyl)-3-phenylthiourea (MTPPT) is an organosulfur compound with a wide range of applications in the scientific research and laboratory settings. It is a derivative of thiourea and is widely used as a reagent, catalyst, and ligand. In the field of synthetic chemistry, MTPPT is used in a variety of reactions, including the synthesis of nitriles, amides, and imides. In the field of biochemistry, MTPPT is used as a catalyst for various biochemical reactions, such as the synthesis of peptides and proteins.

Scientific Research Applications

Bisthiourea Derivatives: Thermal and Structural Investigation

Bisthiourea derivatives, including 1-(3-(Methylthio)propyl)-3-phenylthiourea analogs, have been synthesized and characterized to understand their thermal decomposition and structural properties. These compounds exhibit organized structures in specific space groups, and their thermal behavior is studied using techniques like TG–DSC (Pansuriya et al., 2012).

Fluorescent Chemodosimeters for Mercury Ions

Novel chemodosimeters with phenylthiourea derivatives have been synthesized for selective and sensitive detection of mercury ions in biological systems. These compounds show low cytotoxicity, excellent membrane permeability, and have been successfully applied for intracellular mercury detection using confocal fluorescence imaging (Deng et al., 2017).

Enzyme Inhibition and Antioxidant Properties

N-substituted tetrahydropyrimidines based on phenylthiourea have shown significant antioxidant, antidiabetic, anticholinergic, and antiepileptic properties. These compounds inhibit enzymes like acetylcholinesterase and α-glycosidase effectively, indicating potential therapeutic applications (Maharramova et al., 2018).

Spectroscopic Characterization and Reactive Properties

The spectroscopic characterization of thiourea derivatives has provided insights into their molecular structure, vibrational modes, and optoelectronic properties. Studies using DFT calculations and molecular dynamics simulations have assessed the reactive and optoelectronic properties of these compounds, indicating their potential in materials science (War et al., 2017).

Mercury Sensors and Enzyme Inhibitors

Unsymmetrical thiourea derivatives have been identified as efficient enzyme inhibitors and mercury sensors. These compounds have shown significant activity against enzymes like acetylcholinesterase and butyrylcholinesterase and have been investigated for their potential in detecting toxic metal ions like mercury (Rahman et al., 2021).

properties

IUPAC Name |

1-(3-methylsulfanylpropyl)-3-phenylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S2/c1-15-9-5-8-12-11(14)13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIODUFZQNRHAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCNC(=S)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429200 |

Source

|

| Record name | 1-(3-(Methylthio)propyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Methylthio)propyl)-3-phenylthiourea | |

CAS RN |

99983-00-3 |

Source

|

| Record name | 1-(3-(Methylthio)propyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1352444.png)

![2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1352450.png)

![N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide](/img/structure/B1352471.png)

![1-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1352478.png)

![1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1352485.png)